molecular formula C9H7FN2O2 B1456761 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1159828-93-9

6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B1456761
CAS No.: 1159828-93-9
M. Wt: 194.16 g/mol
InChI Key: PKGZIIFPOGJMJQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in enzyme-catalyzed reactions, where it can act as a substrate or inhibitor. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either the activation or inhibition of the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific receptors or enzymes, leading to conformational changes that affect their activity. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are essential for signal transduction. Additionally, this compound can modulate gene expression by interacting with transcription factors or epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is generally stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme pH, temperature, or light. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body. The interaction with cofactors such as NADPH is essential for the catalytic activity of these enzymes. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, organic anion transporters (OATs) and organic cation transporters (OCTs) may facilitate the uptake and efflux of this compound across cellular membranes. The localization and accumulation of this compound in specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications can direct the compound to these locations, where it can exert its effects on cellular processes. For instance, the presence of a nuclear localization signal (NLS) may facilitate the transport of this compound into the nucleus, where it can interact with DNA or transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through various methods, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods involve the use of different reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity .

Properties

IUPAC Name

6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-5-8(9(13)14)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGZIIFPOGJMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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